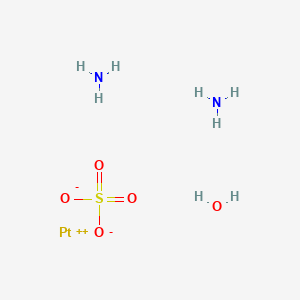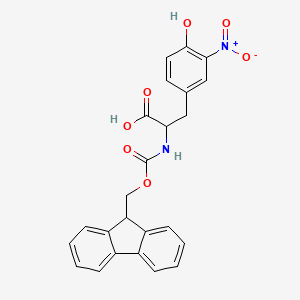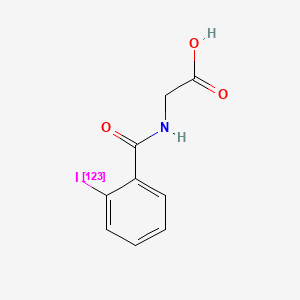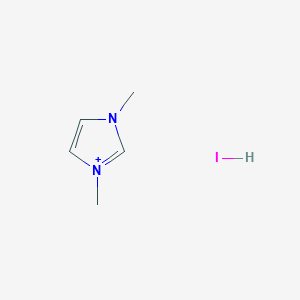
1,3-Dimethylimidazol-1-ium;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylimidazol-1-ium;hydroiodide, also known as 1,3-Dimethylimidazolium iodide, is an organic compound with the molecular formula C5H9IN2. It is a white crystalline solid at room temperature and is known for its stability under standard conditions. This compound is soluble in alcohols, ethers, and some organic solvents but has low solubility in water .
Méthodes De Préparation
1,3-Dimethylimidazol-1-ium;hydroiodide can be synthesized through the reaction of 1,3-dimethylimidazole with hydroiodic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction is as follows:
1,3-Dimethylimidazole+Hydroiodic Acid→this compound
For industrial production, the process may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1,3-Dimethylimidazol-1-ium;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole compounds.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium chloride .
Applications De Recherche Scientifique
1,3-Dimethylimidazol-1-ium;hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various imidazole derivatives and as a catalyst in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 1,3-Dimethylimidazol-1-ium;hydroiodide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium ion can interact with nucleophilic sites on enzymes and other biomolecules, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
1,3-Dimethylimidazol-1-ium;hydroiodide can be compared with other similar compounds such as:
1-Methylimidazolium iodide: Similar in structure but with only one methyl group, leading to different reactivity and solubility properties.
1,2-Dimethylimidazolium iodide: The position of the methyl groups affects the compound’s chemical behavior and applications.
1,3-Dimethylimidazolium chloride:
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and solubility characteristics, making it suitable for various specialized applications.
Propriétés
Formule moléculaire |
C5H10IN2+ |
|---|---|
Poids moléculaire |
225.05 g/mol |
Nom IUPAC |
1,3-dimethylimidazol-1-ium;hydroiodide |
InChI |
InChI=1S/C5H9N2.HI/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1; |
Clé InChI |
ARSMIBSHEYKMJT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C[N+](=C1)C.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


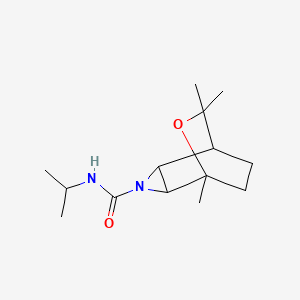


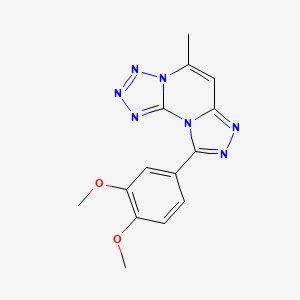
![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)

![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)

